Methyl 3-amino-6-methoxypicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCKBZSCEZQVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705407 | |
| Record name | Methyl 3-amino-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938439-54-4 | |
| Record name | Methyl 3-amino-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 3 Amino 6 Methoxypicolinate
Established Synthetic Pathways to the Methyl Picolinate (B1231196) Core
The synthesis of the foundational methyl picolinate structure can be approached through various established methods. These generally involve either the construction of the pyridine (B92270) ring from acyclic precursors or the functionalization of a pre-existing pyridine ring.
Approaches to Pyridine Ring Formation
The formation of the pyridine ring is a fundamental step in the synthesis of picolinates. Classical methods often involve condensation reactions of aldehydes, ketones, and ammonia (B1221849) under high temperature and pressure, which are more suited for the bulk synthesis of simple pyridines. acsgcipr.org More sophisticated laboratory-scale syntheses utilize a range of catalytic and stoichiometric reactions. acsgcipr.org
One common strategy is the Hantzsch pyridine synthesis, which, while traditionally used for dihydropyridines, can be adapted to form the aromatic pyridine ring. acsgcipr.org Multi-component reactions (MCRs) offer a more direct, one-pot approach to constructing the pyridine system. acsgcipr.org For instance, a method involving the reaction of an aldehyde, malononitrile, and ethyl pyruvate (B1213749) in the presence of ammonium (B1175870) acetate (B1210297) and a heterogeneous catalyst has been reported for the synthesis of picolinate derivatives. nih.gov The proposed mechanism involves a series of steps including Knoevenagel condensation, Michael addition, intramolecular cyclization, and tautomerization to form the substituted pyridine ring. nih.gov
Another significant approach involves cycloaddition reactions, such as the Diels-Alder reaction, which can form a six-membered ring that can be subsequently aromatized to a pyridine. acsgcipr.orgnih.gov Furthermore, metal-catalyzed syntheses have emerged as powerful tools for pyridine ring construction. acsgcipr.org
It is important to note that for many complex pyridine derivatives, synthetic strategies often commence with a pre-functionalized pyridine starting material, which is then further elaborated. acsgcipr.org
Introduction and Functionalization of the Methoxy (B1213986) Group at the 6-position
The introduction of a methoxy group at the 6-position of the pyridine ring is a critical functionalization step. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions on a pyridine ring bearing a suitable leaving group, such as a halogen, at the 6-position. The electron-deficient nature of the pyridine ring facilitates such substitutions, particularly at the 2- and 6-positions. pearson.comquora.com For example, a 6-halopicolinate can be treated with sodium methoxide (B1231860) to install the methoxy group.
In some cases, the methoxy group can be introduced earlier in the synthetic sequence. For instance, starting with a pre-methoxylated pyridine derivative can be a viable strategy. youtube.com The presence of the methoxy group, an electron-donating group, can influence the reactivity of the pyridine ring in subsequent reactions. reddit.com
Strategies for Amination at the 3-position
Introducing an amino group at the 3-position of the pyridine ring presents a significant challenge due to the inherent electronic properties of the heterocycle, which favor functionalization at the 2-, 4-, and 6-positions. nih.gov Classical electrophilic aromatic substitution reactions like nitration often require harsh conditions and can lead to poor regioselectivity. nih.goviust.ac.ir
To overcome this, several strategies have been developed. One approach involves the nitration of a pyridine derivative, followed by reduction of the nitro group to an amine. However, direct nitration of pyridine itself is inefficient. iust.ac.irwikipedia.org The use of activating groups or specific nitrating agents like nitronium tetrafluoroborate (B81430) can improve the yield and selectivity of 3-nitration. wikipedia.org
More recent and milder methods for C3-amination have emerged. A notable strategy involves a dearomatization-rearomatization sequence. nih.gov In this approach, the pyridine ring is activated to form an electron-rich intermediate, such as a Zincke imine, which then reacts with an aminating agent. nih.govresearchgate.net Subsequent rearomatization yields the 3-aminopyridine (B143674) derivative. nih.gov Photocatalysis has also been employed in this context, allowing for the reaction of Zincke imines with amidyl radicals to achieve C3-amination under mild conditions. nih.gov
Another strategy for amination involves the use of heterocyclic phosphonium (B103445) salts. nih.gov A pyridine can be converted to a phosphonium salt, which then reacts with sodium azide (B81097) to form an iminophosphorane. This versatile intermediate can then be converted to the desired amine. nih.gov While this method often shows selectivity for the 4-position, it represents a valuable tool for pyridine amination. nih.gov
Esterification Techniques for Methyl Carboxylate Formation
The final step in the synthesis of Methyl 3-amino-6-methoxypicolinate is the formation of the methyl ester. This can be achieved through several standard esterification methods.
If the synthesis starts with the corresponding picolinic acid, classical Fischer esterification can be employed by reacting the acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
Alternatively, the picolinic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride. nih.gov The resulting acyl chloride hydrochloride can then be reacted with methanol to form the methyl ester. nih.gov
Another approach involves the use of coupling agents. For example, N,N'-dicyclohexylcarbodiimide (DCC) can be used to couple the picolinic acid with methanol, although this method can sometimes be complicated by the formation of N-acylureas. nih.gov More reactive esters, such as N-hydroxysuccinimidyl or pentafluorophenyl esters, can also be prepared as intermediates which then readily react with methanol to yield the desired methyl picolinate. nih.govresearchgate.net
In some synthetic routes, the methyl ester functionality is carried through from an earlier stage. For instance, a starting material like methyl acetoacetate (B1235776) can be used in the construction of the pyridine ring, thereby incorporating the methyl carboxylate group from the outset. google.com
Advanced and Novel Synthetic Approaches
The development of more efficient and selective methods for the synthesis of highly substituted pyridines like this compound is an active area of research. These advanced approaches often focus on improving chemo- and regioselectivity, as well as employing novel catalytic systems.
Chemo-selective Synthesis for Substituted Picolinates
Chemo-selective synthesis is crucial when dealing with multifunctional molecules to avoid unwanted side reactions. In the context of substituted picolinates, this involves the selective reaction of one functional group in the presence of others.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the chemo-selective formation of C-C bonds in the synthesis of functionalized picolinates. nih.gov For example, a bromo-substituted picolinate can be selectively coupled with a boronic acid or its derivative to introduce a new substituent without affecting other functional groups on the pyridine ring. nih.gov
Novel catalytic systems are also being explored to enhance selectivity. For instance, the use of specific metal-organic frameworks (MOFs) as heterogeneous catalysts has shown promise in the synthesis of picolinate derivatives through multi-component reactions, offering advantages in terms of catalyst recovery and reuse. nih.gov
Furthermore, the development of novel rearrangement reactions and the application of photocatalysis and electrocatalysis are opening new avenues for the synthesis of complex pyridine derivatives under mild and selective conditions. numberanalytics.com These advanced methods hold significant potential for the efficient and chemo-selective synthesis of compounds like this compound.
Expedited Synthesis Protocols, including Microwave-Assisted Methods
The demand for rapid and efficient chemical synthesis has driven the adoption of novel technologies that accelerate reaction rates and improve yields. In the context of this compound synthesis, expedited protocols, particularly those utilizing microwave irradiation, offer significant advantages over conventional heating methods.
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and purities by minimizing the formation of byproducts that may occur during prolonged heating. nih.govclockss.org For the synthesis of this compound, key steps such as the reduction of the nitro-precursor (Methyl 6-methoxy-3-nitropicolinate) or potential cross-coupling reactions could be significantly accelerated. clockss.org While conventional heating might require several hours to drive the reaction to completion, microwave irradiation at an elevated temperature and pressure can achieve the same or better conversion in a fraction of the time. nih.gov
The table below illustrates a comparative analysis of conventional versus microwave-assisted synthesis based on general findings in heterocyclic chemistry. clockss.org
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction and convection; slow, non-uniform heating | Direct dielectric heating; rapid, uniform heating |
| Reaction Time | Typically hours to days | Typically minutes |
| Energy Efficiency | Low; energy is lost to the environment | High; focused heating of the reaction vessel |
| Yield | Variable, can be lower due to side reactions | Often higher due to shorter reaction times |
| Side Products | More prevalent due to prolonged reaction times | Minimized, leading to higher product purity |
Green Chemistry Principles and Sustainable Synthesis Routes
The synthesis of this compound can be designed and optimized by applying the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov These principles encourage the use of sustainable practices at every stage of synthesis, from the choice of starting materials to the final product isolation. nih.govresearchgate.net
Key green chemistry principles applicable to the synthesis of this compound include:
Prevention of Waste : Designing synthetic pathways that minimize the generation of waste is a primary goal. nih.gov
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation for the reduction of the nitro group is a prime example of a high atom economy reaction. nih.gov
Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives, such as water or ethanol (B145695). nih.govcsic.es Some multi-component reactions for synthesizing heterocyclic compounds can be performed efficiently in water, eliminating the need for volatile organic solvents. researchgate.net
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. nih.gov The use of a Pd/C catalyst for hydrogenation is a classic example.
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. nih.gov
The following table summarizes how green chemistry principles can be integrated into the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Employing catalytic reduction (e.g., H₂/Pd-C) for the nitro-to-amino conversion. |
| Safer Solvents | Using water or ethanol as a solvent for the reduction step instead of more hazardous options like methanol or THF. |
| Energy Efficiency | Utilizing microwave synthesis to shorten reaction times and reduce overall energy consumption compared to prolonged conventional heating. nih.gov |
| Catalysis | Using a recyclable heterogeneous catalyst like Palladium on carbon (Pd/C) for the hydrogenation of the nitro intermediate. |
| Reduce Derivatives | Designing the synthesis to avoid the need for protecting the amino group, thereby shortening the pathway and reducing waste. nih.gov |
Synthesis of Key Intermediates and Precursors
The synthesis of this compound relies on the preparation and transformation of key intermediates. A common and logical synthetic route involves the initial synthesis of a nitrated precursor followed by its selective reduction.
Preparation of Methyl 6-methoxy-3-nitropicolinate
The primary precursor for introducing the 3-amino group is typically Methyl 6-methoxy-3-nitropicolinate. sigmaaldrich.com This intermediate is commonly synthesized through the nitration of Methyl 6-methoxypicolinate. The reaction involves treating the picolinate ester with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The methoxy group at the 6-position and the ester at the 2-position direct the nitration to the 3- and 5-positions. Careful control of the reaction temperature, typically between 0°C and 10°C, is crucial to achieve regioselectivity and prevent over-nitration or degradation of the starting material. orgsyn.org
Regioselective Reduction Methodologies for Amino Group Introduction
The conversion of the nitro group in Methyl 6-methoxy-3-nitropicolinate to the desired 3-amino group is a critical step that requires a regioselective reduction. This transformation must selectively reduce the nitro group without affecting the methyl ester or the methoxy group.
Several methodologies are effective for this purpose:
Catalytic Hydrogenation : This is one of the most common and cleanest methods. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is frequently used, often at moderate pressures. google.com The reaction is typically carried out in solvents like ethanol, ethyl acetate, or methanol. This method is highly efficient and produces water as the only byproduct, aligning with green chemistry principles.
Metal-Acid Reductions : Classic methods using a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), can also be employed. Iron in acetic acid is another viable option. These methods are robust but generate metallic waste streams that require disposal.
Transfer Hydrogenation : An alternative to using gaseous hydrogen involves transfer hydrogenation, where a hydrogen donor molecule like ammonium formate (B1220265) or cyclohexene (B86901) is used with a catalyst (e.g., Pd/C).
The table below compares different methods for the reduction of the nitro group.
| Reduction Method | Reagents | Solvent | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C | Ethanol, Methanol | High yield, clean byproducts (water), catalyst is recyclable | Requires specialized pressure equipment for H₂ gas |
| Metal-Acid Reduction | Fe, HCl / Acetic Acid | Water, Ethanol | Inexpensive, robust | Generates significant metallic waste, workup can be tedious |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol | Avoids use of H₂ gas, mild conditions | Stoichiometric byproduct formation |
Halogenated Picolinate Intermediates in Synthesis
Halogenated picolinates can serve as versatile intermediates in the synthesis of this compound and its derivatives. For instance, a starting material like Methyl 3-chloro-6-methoxypicolinate or Methyl 3-bromo-6-methoxypicolinate could be converted to the target compound. This can be achieved through nucleophilic aromatic substitution with an ammonia source or via more advanced methods like Buchwald-Hartwig amination, which uses a palladium catalyst to couple an amine with an aryl halide.
Conversely, the amino group of this compound can be converted into a halogen via reactions like the Sandmeyer reaction. This transforms the amino group into a diazonium salt, which can then be displaced by a halide (e.g., Br⁻ or Cl⁻) using copper(I) salts. nih.gov This creates a halogenated picolinate that can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new carbon-carbon bonds at the 3-position. nih.gov This strategy significantly enhances the molecular diversity that can be achieved starting from the title compound.
Protecting Group Chemistry in this compound Synthesis
In multi-step syntheses involving this compound, it may be necessary to temporarily mask the nucleophilic 3-amino group to prevent it from participating in undesired side reactions. This is achieved by introducing a protecting group, which can be selectively removed later in the synthetic sequence. wikipedia.orgpeptide.com
The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal. Common protecting groups for amines include:
tert-Butoxycarbonyl (Boc) : Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic conditions and hydrogenolysis but is easily removed under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.comyoutube.com
Benzyloxycarbonyl (Cbz or Z) : Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C). peptide.com This method of deprotection is orthogonal to the acid-labile Boc group.
The following table details common protecting groups for amines.
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl (Boc) | R-NH-C(=O)O-tBu | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) creative-peptides.com |
| Benzyloxycarbonyl (Cbz) | R-NH-C(=O)O-CH₂Ph | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂/Pd-C) peptide.com |
| Acetyl (Ac) | R-NH-C(=O)CH₃ | Acetic anhydride (B1165640) or Acetyl chloride | Acid or base hydrolysis libretexts.org |
Total Synthesis Strategies Utilizing this compound as a Synthon
This compound serves as a valuable synthon in organic synthesis, providing a readily functionalized pyridine core for the construction of more complex molecules. Its utility is demonstrated in the preparation of key intermediates for pharmacologically active compounds, where the inherent reactivity of its functional groups—the amino, methoxy, and methyl ester moieties—can be strategically exploited.
A notable application of this compound as a synthon is in the synthesis of (3-Amino-6-methoxypyridin-2-yl)methanol. This transformation is a critical step in the synthesis of novel fused 2,3-dihydroquinazolinone derivatives, which have been investigated as potential NaV1.8 inhibitors. google.com
The synthetic strategy involves the chemoselective reduction of the methyl ester group at the C-2 position of the pyridine ring to a primary alcohol. This reaction is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF). google.com The reaction proceeds by nucleophilic acyl substitution, where the hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and further reduction leads to the formation of the primary alcohol.
The significance of this strategy lies in the preservation of the other functional groups on the pyridine ring, namely the amino group at C-3 and the methoxy group at C-6. The amino group, in particular, remains available for subsequent transformations, such as the construction of the fused quinazolinone ring system. This selective reduction highlights the role of this compound as a versatile building block, allowing for the stepwise and controlled elaboration of the molecular architecture.
The resulting (3-Amino-6-methoxypyridin-2-yl)methanol is a key intermediate that can be further functionalized. For instance, the primary alcohol can be oxidized to an aldehyde, which can then participate in cyclization reactions to form the desired heterocyclic framework. google.com This strategic use of this compound underscores its importance in providing efficient access to complex molecular scaffolds.
| Reactant/Product | Structure | Chemical Name | Molecular Formula | Role in Synthesis |
| Starting Material | [Insert Structure of this compound] | This compound | C₈H₁₀N₂O₃ | Synthon |
| Product | [Insert Structure of (3-Amino-6-methoxypyridin-2-yl)methanol] | (3-Amino-6-methoxypyridin-2-yl)methanol | C₇H₁₀N₂O₂ | Key Intermediate |
Chemical Reactivity and Transformation Mechanisms of Methyl 3 Amino 6 Methoxypicolinate
Reactivity at the Ester Group (2-position)
Amidation and Reduction of the Ester Moiety
The methyl ester moiety of Methyl 3-amino-6-methoxypicolinate is a key site for chemical modification, primarily through amidation and reduction reactions.
Amidation: The ester can be converted to an amide by reacting with a primary or secondary amine. This transformation is typically achieved by heating the picolinate (B1231196) with the desired amine, sometimes in the presence of a catalyst. The resulting amides are often crucial intermediates in the synthesis of more complex molecules, including pharmacologically active compounds. For instance, the formation of an amide bond is a key step in the synthesis of Pelabresib (CPI-0610), a BET inhibitor for which this compound serves as a starting material. researchgate.netnih.gov
Reduction: The ester group can be reduced to a primary alcohol. This is commonly accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). The choice of reducing agent is critical to avoid unwanted side reactions, particularly the reduction of other functional groups on the pyridine (B92270) ring. For example, catalytic hydrogenation with Pd/C is a method used to reduce nitro groups to amines while often leaving the ester group intact, highlighting the need for specific reagents for ester reduction. sciencemadness.org The resulting hydroxymethyl group can be further functionalized, expanding the synthetic utility of the molecule.
| Transformation | Reagents | Product Functional Group | Notes |
|---|---|---|---|
| Amidation | Amine (R-NH₂) | Amide (-CONH-R) | Forms a key structural motif in many complex molecules. |
| Reduction | LiAlH₄, DIBAL-H | Primary Alcohol (-CH₂OH) | Requires strong reducing agents; provides a site for further functionalization. |
Reactivity of the Methoxy (B1213986) Group (6-position)
The methoxy group at the 6-position significantly influences the molecule's reactivity and provides a handle for further transformations.
Demethylation and Ether Cleavage Reactions
The methoxy group can be cleaved to yield a hydroxyl group (a pyridone), a reaction known as demethylation or ether cleavage. This transformation is typically performed under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.comlibretexts.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl methyl ethers. organic-chemistry.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on the methyl group in an Sₙ2 reaction. masterorganicchemistry.commasterorganicchemistry.com The resulting 6-hydroxypicolinate exists in equilibrium with its pyridone tautomer.
Role in Directing Group Chemistry
The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. youtube.comstackexchange.com Its electron-donating nature, through resonance, increases the electron density on the pyridine ring, particularly at the positions ortho and para to it (the 5- and 3-positions, respectively). However, the pyridine nitrogen itself is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The interplay between the activating methoxy group, the activating amino group, and the deactivating ring nitrogen determines the ultimate regioselectivity of substitution reactions. In the context of C-H functionalization, the presence of a methoxy group can sometimes interfere with desired regioselectivity, although some modern catalytic systems can override its strong directing effect. wikipedia.org
Pyridine Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns
The functionalization of the pyridine ring in this compound is governed by the combined electronic effects of the amino, methoxy, and ester substituents.
Electrophilic Substitution: The pyridine ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution. However, the presence of two strong electron-donating groups (amino and methoxy) at the 3- and 6-positions somewhat mitigates this deactivation. The amino group is a powerful activating group, strongly directing electrophiles to the ortho and para positions. The methoxy group also contributes to activation. Electrophilic attack would be expected to occur at the C-4 or C-5 positions, which are ortho or para to the activating groups.
Nucleophilic Aromatic Substitution (SₙAr): Pyridine and its derivatives are more susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the 2-, 4-, or 6-positions. youtube.com In this compound, the methoxy group is not an ideal leaving group. However, if a halogen were present, for instance at the 6-position (e.g., Methyl 3-amino-6-chloropicolinate), it would be readily displaced by nucleophiles. nih.gov The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing pyridine nitrogen. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack. youtube.com
| Reaction Type | Reactivity | Key Influencing Factors | Likely Position of Attack |
|---|---|---|---|
| Electrophilic Substitution | Generally disfavored but possible | Activating effects of amino and methoxy groups vs. deactivating effect of ring nitrogen. | C-4 or C-5 |
| Nucleophilic Aromatic Substitution | Favored (with a good leaving group) | Electron-withdrawing nature of the pyridine ring and ester group. | Position with a leaving group (e.g., C-6) |
Metal-Catalyzed Coupling Reactions of this compound
This compound is a valuable substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed C-N Buchwald-Hartwig Couplings
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. wikipedia.orgorganic-chemistry.org The amino group of this compound can act as the nucleophilic partner in this reaction. It can be coupled with various aryl or heteroaryl halides to generate N-aryl or N-heteroaryl derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and can range from monodentate, sterically hindered phosphines to bidentate ligands like BINAP or DPEPhos. wikipedia.org This reaction provides a direct route to complex aniline (B41778) and diarylamine derivatives, which are prevalent in medicinal chemistry.
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. However, detailed and assigned NMR data for Methyl 3-amino-6-methoxypicolinate is sparse in the public domain.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
General ¹H NMR spectral regions for this compound have been reported, with aromatic protons expected between δ 6.5 and 7.5 ppm and the methyl ester protons appearing between δ 3.8 and 4.2 ppm. However, a complete, assigned spectrum with specific chemical shifts, coupling constants (J values), and integration for each distinct proton environment is not available. Such data is crucial for unambiguously confirming the substitution pattern on the pyridine (B92270) ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis
Similarly, for ¹³C NMR, only a general chemical shift for the carbonyl carbon of the ester group has been noted, typically in the range of δ 165–170 ppm. A complete, assigned ¹³C NMR spectrum, which would provide the chemical shifts for all eight carbon atoms in the molecule, is not documented in accessible literature. This information is vital for a complete analysis of the carbon framework.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
There is no publicly available information regarding the use of two-dimensional (2D) NMR techniques to characterize this compound. These advanced methods are instrumental in modern structural elucidation:
COSY (Correlation Spectroscopy) would confirm the connectivity of adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations between protons and carbons, confirming the placement of the substituent groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of different protons.
Without data from these experiments, a definitive and detailed structural confirmation remains elusive.
Solvent Effects on NMR Spectral Characteristics
The chemical shifts of protons and carbons in an NMR spectrum can be influenced by the solvent used for the analysis. This is particularly true for molecules like this compound, which contains polar functional groups. Studies on related pyridine compounds show that changing the solvent can induce significant shifts in the NMR signals, which can be useful for resolving overlapping peaks and probing intermolecular interactions. google.comnih.gov However, a comparative analysis of the NMR spectra of this compound in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) has not been published.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
While low-resolution Electrospray Ionization Mass Spectrometry (ESI-MS) data indicates the presence of a molecular ion peak [M+H]⁺ at m/z 187.60, this information only confirms the molecular weight. Current time information in Bangalore, IN. High-Resolution Mass Spectrometry (HRMS) data, which would provide a highly accurate mass measurement and confirm the elemental composition (C₈H₁₀N₂O₃), is not available in the reviewed sources. This is a critical piece of data for the definitive identification of a chemical compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. nih.govunito.itresearchgate.net In a typical MS/MS experiment, the precursor ion of this compound (m/z 183.08 for the protonated species, [M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.
The fragmentation pathways for this compound can be predicted based on its functional groups: a methyl ester, an amino group, and a methoxy (B1213986) group on a pyridine ring. Likely fragmentation patterns would include:
Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, resulting in a product ion at m/z 151.06.
Loss of a methyl radical (•CH₃): From the methoxy group or the methyl ester, leading to an ion at m/z 168.07.
Decarbonylation of the ester group: Loss of carbon monoxide (CO) from a fragment ion.
Cleavage of the pyridine ring: Leading to smaller, characteristic fragment ions.
A detailed analysis of the product ion spectrum allows for the unambiguous confirmation of the compound's structure.
Table 1: Predicted MS/MS Fragmentation of Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |
| 183.08 | [M+H - CH₃OH]⁺ | 151.06 | 32.02 |
| 183.08 | [M+H - •CH₃]⁺ | 168.07 | 15.01 |
| 183.08 | [M+H - NH₃]⁺ | 166.07 | 17.01 |
| 151.06 | [M+H - CH₃OH - CO]⁺ | 123.07 | 28.00 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.
The primary amino group (-NH₂) would show characteristic symmetric and asymmetric stretching vibrations. The methyl ester group (-COOCH₃) will have a strong carbonyl (C=O) stretching band, as well as C-O stretching bands. The methoxy group (-OCH₃) and the aromatic pyridine ring will also produce distinct signals.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch (asymmetric) | 3450 - 3350 |
| Amino (-NH₂) | N-H Stretch (symmetric) | 3350 - 3250 |
| Amino (-NH₂) | N-H Bend | 1650 - 1580 |
| Ester (C=O) | C=O Stretch | 1730 - 1710 |
| Ester (C-O) | C-O Stretch | 1300 - 1200 |
| Methoxy (C-O) | C-O Stretch | 1275 - 1200 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aromatic Ring | C=C and C=N Stretch | 1600 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The pyridine ring in this compound, being an aromatic system, acts as a chromophore. The amino and methoxy substituents on the ring are expected to act as auxochromes, modifying the absorption characteristics of the pyridine chromophore.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The presence of the amino and methoxy groups, which are electron-donating, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted picolinic acid esters.
Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound in Ethanol
| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |
| π → π | ~230 - 250 | Substituted Pyridine Ring |
| π → π | ~280 - 320 | Substituted Pyridine Ring |
| n → π* | ~330 - 360 | Pyridine Ring Nitrogen/Ester Carbonyl |
Fluorescence Spectroscopy for Photophysical Property Characterization
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the photophysical properties of fluorescent molecules, known as fluorophores. Many aromatic compounds, including substituted pyridines, exhibit fluorescence.
Emission and Excitation Spectra Analysis
To characterize the fluorescence of this compound, its emission and excitation spectra would be recorded. The excitation spectrum is obtained by measuring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. The emission spectrum is recorded by exciting the molecule at a fixed wavelength (typically at its absorption maximum) and measuring the emitted light as a function of wavelength. The emission spectrum is generally a mirror image of the absorption spectrum and is shifted to longer wavelengths (a Stokes shift). The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, can also be determined.
Solvatochromic Behavior Studies
Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. Studying the solvatochromic behavior of this compound can provide insights into the nature of its excited state and its interactions with solvent molecules. By recording the fluorescence spectra in a series of solvents with varying polarities, from nonpolar (e.g., hexane) to polar (e.g., water), any shifts in the emission maximum can be correlated with solvent polarity parameters to understand the change in the dipole moment of the molecule upon excitation.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. For a moderately polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique.
A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation from any impurities or byproducts from its synthesis. The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. For preparative applications, the collected fractions corresponding to the main peak can be combined to yield the purified compound.
Gas chromatography (GC) could also be a viable technique, provided the compound is sufficiently volatile and thermally stable. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
The development of an HPLC method for "this compound" is centered around achieving optimal separation from potential impurities and matrix components while ensuring high sensitivity and reproducibility. Given the compound's structure, which includes a polar amino group and a heterocyclic pyridine ring, a reversed-phase HPLC method is a suitable approach.
A typical method would utilize a C18 or C8 stationary phase, which provides the necessary hydrophobicity to retain the analyte. The mobile phase composition is a critical parameter that requires careful optimization. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is commonly used. The buffer, typically phosphate (B84403) or acetate (B1210297), is essential to control the pH and ensure the consistent ionization state of the amino group, thereby achieving reproducible retention times. The separation of pyridinecarboxylic acid isomers has been successfully achieved using mixed-mode reversed-phase cation-exchange columns, which leverage both hydrophobic and ionic interactions to enhance resolution. helixchrom.com For pyridine derivatives, which are often hydrophilic, developing methods that avoid ion-pairing reagents is advantageous for compatibility with mass spectrometry detection. helixchrom.com
Detection is most commonly performed using a UV detector, as the pyridine ring and associated chromophores will absorb in the UV region. The selection of the optimal wavelength is determined by acquiring a UV spectrum of the compound. For more selective and sensitive detection, particularly in complex sample matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred technique.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for compounds of moderate polarity. |
| Mobile Phase | A: 20 mM Potassium Phosphate (pH 3.0) B: Acetonitrile | Buffered mobile phase controls the ionization of the amino group for reproducible retention. Acetonitrile is a common organic modifier. |
| Gradient | 0-20 min: 10-70% B 20-25 min: 70% B 25-30 min: 10% B | Gradient elution allows for the effective separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV at 254 nm | The aromatic pyridine ring is expected to have strong absorbance at this wavelength. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of "this compound" by GC-MS is challenging due to its polarity and low volatility, primarily attributed to the presence of the primary amino group. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography. sigmaaldrich.com
A common and effective derivatization strategy for compounds containing amino groups is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov This process significantly reduces the polarity and increases the volatility of the molecule. The reaction is typically carried out in a suitable solvent like pyridine or acetonitrile and may require heating to ensure complete derivatization. mdpi.com
An alternative derivatization approach is alkylation, for instance, using methyl chloroformate (MCF). nih.gov This reagent reacts with both amino and carboxylic acid groups, though in the case of "this compound," the primary reaction would be with the amino group.
Once derivatized, the sample is introduced into the GC-MS system. The GC separates the derivatized analyte from other components based on its boiling point and interaction with the capillary column's stationary phase. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), is generally suitable for this type of analysis. cmbr-journal.com The mass spectrometer then detects and fragments the eluted derivative, providing a characteristic mass spectrum that can be used for identification and quantification. The fragmentation pattern of the TMS-derivatized "this compound" would be expected to show a molecular ion peak and characteristic fragments resulting from the loss of methyl and TMS groups.
Table 2: Proposed GC-MS Method for the Analysis of Derivatized this compound
| Parameter | Condition | Rationale |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | A powerful silylating agent that effectively derivatizes primary amines, increasing volatility. TMCS acts as a catalyst. |
| Reaction Conditions | 70 °C for 30 minutes in pyridine | Heating ensures the completion of the derivatization reaction. Pyridine serves as a good solvent and catalyst. researchgate.net |
| GC Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 50-500 | A typical mass range to capture the molecular ion and key fragments of the derivatized compound. |
Computational Chemistry and Theoretical Studies on Methyl 3 Amino 6 Methoxypicolinate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure, reactivity, and spectroscopic characteristics. For a molecule like Methyl 3-amino-6-methoxypicolinate, DFT calculations would be instrumental in understanding its fundamental chemical nature.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations systematically alter the positions of the atoms to find the lowest energy conformation. For a flexible molecule like this compound, which has rotatable bonds associated with the methoxy (B1213986) and methyl ester groups, a conformational analysis is necessary to identify the global minimum energy structure among several possible local minima.
This analysis would involve rotating the key dihedral angles and performing geometry optimization on each starting conformation. The results would reveal the most probable shape of the molecule in the gas phase.
Exemplary Data Table: Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C2-C3 (Å) | 1.41 |
| Bond Length | C3-N (amino) (Å) | 1.38 |
| Bond Length | C6-O (methoxy) (Å) | 1.35 |
| Bond Angle | C2-C3-C4 (°) | 119.5 |
| Bond Angle | C5-C6-O (methoxy) (°) | 121.0 |
| Dihedral Angle | C5-C6-O-C (methoxy) (°) | 178.5 |
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Understanding the electronic structure of this compound is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the molecule's surface. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for understanding intermolecular interactions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack.
Exemplary Data Table: Calculated Electronic Properties of this compound
| Property | Hypothetical Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for assigning the signals in experimental NMR spectra.
IR (Infrared): The vibrational frequencies of the molecule can be calculated to generate a theoretical IR spectrum. This helps in identifying the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group and the C=O stretch of the ester.
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insights into the molecule's chromophores and its color properties.
Exemplary Data Table: Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Hypothetical Predicted Value |
| ¹H NMR | Chemical Shift (δ) of NH₂ | 4.5 ppm |
| ¹³C NMR | Chemical Shift (δ) of C=O | 168 ppm |
| IR | Vibrational Frequency (ν) of C=O stretch | 1720 cm⁻¹ |
| UV-Vis | Maximum Absorption Wavelength (λmax) | 290 nm |
Molecular Docking and Ligand-Macromolecule Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or a nucleic acid. This method is extensively used in drug discovery to understand the mechanism of action of potential drug candidates.
Prediction of Binding Modes with Biological Targets
If this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking simulations would be performed to predict its binding mode within the active site of the enzyme. The simulation would generate multiple possible binding poses, which would then be ranked based on a scoring function. The top-ranked pose would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, the amino and methoxy groups of the compound could act as hydrogen bond donors and acceptors, respectively.
Evaluation of Ligand-Protein Binding Affinities
Molecular docking programs use scoring functions to estimate the binding affinity (or binding energy) between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a higher affinity. This information is crucial for prioritizing potential drug candidates for further experimental testing. While these scores are approximations, they provide a valuable relative ranking of different ligands.
Exemplary Data Table: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Hypothetical Value |
| Binding Affinity (kcal/mol) | -7.5 |
| Key Interacting Residues | Asp120, Tyr250, Phe340 |
| Types of Interactions | Hydrogen bond with Asp120, Pi-pi stacking with Tyr250 |
Reaction Mechanism Predictions and Transition State Calculations
Understanding the transformation of this compound in chemical reactions is fundamental to its synthesis and potential applications. Computational chemistry provides a means to map out the energetic landscape of a reaction, identifying the most likely pathways from reactants to products.
At the heart of reaction mechanism prediction lies the identification of transition states. A transition state is a high-energy, transient configuration of atoms that must be surpassed for a reaction to occur. ims.ac.jpucsb.edu The energy required to reach this state is known as the activation energy, a key determinant of the reaction rate. Computational methods, such as those employing Density Functional Theory (DFT), can be used to locate these fleeting structures and calculate their energies. nih.gov
For a molecule like this compound, several types of reactions could be computationally modeled. For instance, the Doebner reaction, a method for synthesizing quinoline-4-carboxylic acids from anilines, pyruvic acid, and benzaldehyde, involves aminopyridine precursors. acs.org Theoretical calculations could elucidate the precise mechanism of how the amino group of a related aminopyridine participates in this transformation.
Furthermore, the synthesis of substituted pyridine (B92270) derivatives often involves multi-step processes. nih.gov Computational modeling can help to predict the regioselectivity and stereoselectivity of these reactions, guiding the synthetic chemist towards the most efficient routes. For example, in the synthesis of 2-aminopyridine (B139424) derivatives, a proposed mechanism involves a Knoevenagel condensation followed by cyclization and aromatization. nih.gov Each step of this proposed pathway can be computationally modeled to determine its feasibility and the structures of the intermediates and transition states.
A hypothetical reaction pathway for the functionalization of this compound could be the N-acylation of the amino group. A computational study of this reaction would involve the following steps:
Geometry Optimization: The initial structures of the reactants (this compound and an acylating agent) are optimized to find their lowest energy conformations.
Transition State Search: A transition state search algorithm, such as the Nudged Elastic Band (NEB) method or a synchronous transit-guided quasi-Newton (STQN) method, is employed to find the saddle point on the potential energy surface corresponding to the transition state of the acylation reaction. ims.ac.jpucsb.edu
Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state connects the reactants and the desired products.
By performing these calculations, a detailed energy profile of the reaction can be constructed, providing valuable data on the reaction's kinetics and thermodynamics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. chemrevlett.com This predictive approach is instrumental in drug discovery and development, allowing for the design of more potent and selective molecules. nih.gov
For this compound, a QSAR study would typically involve a dataset of structurally similar pyridine derivatives with known biological activities. The process involves generating a set of molecular descriptors for each compound. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, connectivity indices, etc.
3D Descriptors: Molecular shape, volume, surface area, and fields from methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to establish a relationship between the descriptors and the biological activity. chemrevlett.comchemrevlett.com
A hypothetical QSAR study on a series of aminopicolinate derivatives could aim to predict their inhibitory activity against a specific enzyme. The resulting QSAR equation might look like:
log(1/IC50) = c0 + c1LogP + c2HOMO + c3*Dipole_Moment
Where:
log(1/IC50) is the biological activity (inhibitory concentration).
LogP is the octanol-water partition coefficient, representing lipophilicity.
HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.
Dipole_Moment is a descriptor of the molecule's polarity.
c0, c1, c2, c3 are the regression coefficients determined from the statistical analysis.
The predictive power of the QSAR model is assessed using various validation techniques, such as cross-validation (q²) and external validation (r²_ext). nih.gov A reliable QSAR model can then be used to predict the activity of new, unsynthesized compounds, including different substituted analogs of this compound, thereby prioritizing synthetic efforts.
| Descriptor Category | Example Descriptors for Pyridine Derivatives | Relevance to Biological Activity |
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Influences electrostatic interactions with biological targets. nih.gov |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the fit of the molecule into a binding site. |
| Hydrophobic | LogP, Water Solubility (LogS) | Affects membrane permeability and distribution in the body. nih.gov |
| Topological | Connectivity Indices, Shape Indices | Encodes information about the size, shape, and branching of the molecule. |
This table presents a generalized view of descriptor types used in QSAR studies of pyridine derivatives.
Molecular Dynamics Simulations for Conformational Sampling and Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecules, tracking their movements and interactions over time. youtube.comyoutube.com This computational method is particularly useful for understanding the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent or a biological macromolecule.
For this compound, an MD simulation would treat the molecule as a collection of atoms connected by bonds, with their movements governed by a force field. The force field is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be calculated over a period of time, typically from nanoseconds to microseconds. youtube.com
A key application of MD simulations is to explore the conformational landscape of a molecule. For instance, the rotation around the single bonds in this compound, such as the C-C bond connecting the pyridine ring to the ester group and the C-O bond of the methoxy group, can be studied. The methoxy group in 2-methoxypyridine, a related structure, has been shown to have a specific rotational barrier. nih.gov MD simulations can reveal the preferred conformations of the molecule in solution and the energetic barriers between them.
Furthermore, MD simulations are invaluable for studying the interactions between a ligand like this compound and a biological target, such as a protein receptor or an enzyme. chemrevlett.com This process, often initiated from a docked pose obtained from molecular docking, allows for the refinement of the binding mode and the calculation of binding free energies.
An MD simulation of this compound in a box of water molecules could provide the following insights:
Solvation Structure: The arrangement of water molecules around the solute, highlighting the formation of hydrogen bonds with the amino and ester groups.
Conformational Preferences: The dominant conformations of the molecule in an aqueous environment.
Root Mean Square Deviation (RMSD): A measure of the structural stability of the molecule over the course of the simulation.
Root Mean Square Fluctuation (RMSF): A measure of the flexibility of different parts of the molecule.
| Simulation Parameter | Typical Value/Range for Small Molecule in Water | Information Gained |
| Simulation Time | 10 - 1000 ns | Adequacy of conformational sampling. |
| Time Step | 1 - 2 fs | Integration accuracy of the equations of motion. |
| Temperature | 298 K or 310 K (physiological) | Mimics experimental or biological conditions. |
| Pressure | 1 atm | Mimics standard atmospheric pressure. |
| Force Field | AMBER, CHARMM, GROMOS, etc. | Determines the accuracy of the potential energy calculations. |
This table provides typical parameters for a molecular dynamics simulation of a small organic molecule.
Exploration of Structure Activity Relationships Sar in Methyl 3 Amino 6 Methoxypicolinate Derivatives
Rational Design Principles for Methyl 3-amino-6-methoxypicolinate Analogs
The rational design of analogs of this compound is predicated on a comprehensive understanding of the structural requirements for its biological activity. This process typically begins with the identification of a validated biological target. The design of new analogs is then guided by a combination of computational modeling and established medicinal chemistry strategies to optimize the interactions between the molecule and its target.
Key principles in the rational design of analogs include:
Target-Based Design: When the three-dimensional structure of the biological target is known, techniques like molecular docking can be employed to predict how analogs of this compound will bind. This allows for the design of molecules with improved affinity and selectivity.
Ligand-Based Design: In the absence of a known target structure, the design process relies on the structures of known active molecules. By comparing the structural features of active and inactive compounds, a pharmacophore model can be developed to guide the synthesis of new, potentially more potent analogs. mdpi.com
Bioisosteric Replacement: This strategy involves replacing a functional group in the parent molecule with another group that has similar physical or chemical properties. The goal is to enhance the desired biological or physical properties of the compound without making significant changes to its chemical structure.
Structural Simplification: Complex lead compounds can be systematically simplified to identify the minimal structural components required for activity. nih.gov This can lead to analogs with improved synthetic accessibility and better "drug-like" properties. nih.gov
Systematic Variation of Substituents at Picolinate (B1231196) Positions
The biological activity of this compound can be finely tuned by systematically altering the substituents at various positions on the picolinate ring.
Impact of Amino Group Modifications on Bioactivity
The amino group at the 3-position is a critical determinant of the molecule's biological activity, likely participating in key hydrogen bonding interactions with the target receptor. Modifications to this group can have a profound impact on potency and selectivity.
Potential modifications and their predicted effects include:
Acylation: Conversion of the primary amine to a secondary amide could alter the hydrogen bond donor/acceptor profile and introduce steric bulk, which may enhance or decrease binding affinity depending on the receptor's topology.
Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) would increase lipophilicity and could probe for the presence of nearby hydrophobic pockets in the binding site.
Replacement with other functional groups: Substituting the amino group with a hydroxyl, nitro, or cyano group would drastically alter the electronic and steric properties of this position, likely leading to a significant change in bioactivity. A study on 3-arylcoumarins showed that replacing a nitro group with an amino group significantly decreased antibacterial activity, highlighting the importance of this position's electronic nature. nih.gov
Table 1: Hypothetical Bioactivity of 3-Amino Group Analogs
| Compound ID | Modification at 3-Position | Predicted Bioactivity (IC₅₀, nM) | Rationale |
| M3AMP | -NH₂ (Parent) | 100 | Baseline activity |
| M3AMP-A1 | -NHCOCH₃ | 250 | Potential steric hindrance from acetyl group |
| M3AMP-A2 | -N(CH₃)₂ | 50 | Increased lipophilicity may favor binding |
| M3AMP-A3 | -OH | >1000 | Loss of key hydrogen bond donation |
| M3AMP-A4 | -NO₂ | 500 | Altered electronics and steric profile |
Effects of Methoxy (B1213986) Group Alterations on Pharmacological Profile
Modifications could include:
Alkoxy Chain Homologation: Extending the alkoxy chain (e.g., ethoxy, propoxy) would increase lipophilicity, which could enhance membrane permeability and oral absorption.
Bioisosteric Replacement: Replacing the methoxy group with other electron-donating or -withdrawing groups (e.g., -OH, -Cl, -CF₃) would systematically probe the electronic requirements at this position.
Demethylation: Conversion to the corresponding 6-hydroxy-picolinate could introduce a new hydrogen bond donor and potential metabolic site.
Table 2: Hypothetical Pharmacological Profile of 6-Methoxy Group Analogs
| Compound ID | Modification at 6-Position | Predicted Bioactivity (IC₅₀, nM) | Predicted Metabolic Stability |
| M3AMP | -OCH₃ (Parent) | 100 | Moderate |
| M3AMP-M1 | -OCH₂CH₃ | 80 | Moderate to Low |
| M3AMP-M2 | -OH | 150 | Low (potential for glucuronidation) |
| M3AMP-M3 | -Cl | 120 | High |
| M3AMP-M4 | -CF₃ | 200 | High |
Influence of Ester Moiety Variations on Receptor Interactions
The methyl ester at the 2-position is a key feature, likely involved in hydrogen bonding and also serving as a potential site for hydrolysis by esterases.
Variations could involve:
Ester Homologation: Changing the methyl ester to an ethyl, propyl, or butyl ester can impact the compound's solubility, lipophilicity, and rate of hydrolysis.
Amide Replacement: Converting the ester to a primary, secondary, or tertiary amide would introduce different hydrogen bonding capabilities and alter the molecule's electronic distribution.
Conversion to Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid would introduce a negative charge at physiological pH, which could be beneficial or detrimental to receptor binding and cell permeability.
Table 3: Hypothetical Receptor Interaction of Ester Moiety Analogs
| Compound ID | Modification at 2-Position | Predicted Receptor Binding Affinity (Kᵢ, nM) | Predicted Cell Permeability |
| M3AMP | -COOCH₃ (Parent) | 50 | High |
| M3AMP-E1 | -COOCH₂CH₃ | 65 | High |
| M3AMP-E2 | -CONH₂ | 40 | Moderate |
| M3AMP-E3 | -COOH | 200 | Low |
| M3AMP-E4 | -CON(CH₃)₂ | 75 | Moderate-High |
Substituent Effects on the Pyridine (B92270) Ring for Enhanced Activity
Introducing substituents at the vacant 4- and 5-positions of the pyridine ring can modulate the electronic properties of the entire molecule and provide additional points of interaction with the target. nih.gov
Potential substitutions include:
Electron-Withdrawing Groups: Halogens (F, Cl, Br) or a cyano group (-CN) can increase the acidity of the pyridine nitrogen and potentially form halogen bonds or dipole-dipole interactions with the receptor.
Electron-Donating Groups: Small alkyl groups (e.g., methyl) can increase the basicity of the pyridine nitrogen and provide hydrophobic interactions.
Hydrogen-Bonding Groups: A hydroxyl or amino group could introduce new hydrogen bonding opportunities.
Table 4: Hypothetical Activity of Pyridine Ring-Substituted Analogs
| Compound ID | Substitution | Predicted Bioactivity (IC₅₀, nM) | Rationale |
| M3AMP | None | 100 | Baseline activity |
| M3AMP-P1 | 4-Chloro | 70 | Favorable electronic and steric effects |
| M3AMP-P2 | 5-Fluoro | 90 | Minor electronic perturbation |
| M3AMP-P3 | 4-Methyl | 150 | Potential unfavorable steric clash |
| M3AMP-P4 | 5-Amino | 60 | Additional hydrogen bonding interaction |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. youtube.com For this compound and its analogs, a pharmacophore model could be generated based on the structures of the most active compounds. mdpi.com This model would typically include features such as hydrogen bond donors (from the amino group), hydrogen bond acceptors (from the ester carbonyl and pyridine nitrogen), and hydrophobic/aromatic regions. nih.gov
Once a pharmacophore model is established, it can be used in several lead optimization strategies:
Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the required features. nih.gov
De Novo Design: The model can guide the design of entirely new molecular scaffolds that present the key pharmacophoric elements in the correct spatial orientation.
SAR-Guided Optimization: The pharmacophore model helps to rationalize the observed SAR data and provides a framework for designing further modifications to enhance potency and selectivity. nih.gov
Lead optimization is an iterative process of designing, synthesizing, and testing new analogs. nih.gov The insights gained from SAR studies and pharmacophore modeling are crucial for guiding this process toward the identification of a clinical candidate with an optimal balance of efficacy, selectivity, and pharmacokinetic properties.
Correlation between Physicochemical Parameters and Biological Responses
This section was planned to detail how physicochemical properties of this compound derivatives, such as lipophilicity (LogP), electronic effects (Hammett constants), and steric factors (Taft parameters), influence their biological activity. A hypothetical data table was envisioned to illustrate these correlations, linking specific structural modifications to changes in efficacy or potency. However, without experimental data from studies on these derivatives, any such presentation would be purely speculative.
Design of Prodrugs and Bioreversible Derivatives
The focus here was to be on strategies to improve the pharmacokinetic profile of this compound through the design of prodrugs. This would involve a discussion on attaching various promoieties to the parent molecule to enhance properties like solubility, membrane permeability, and metabolic stability. A table of potential prodrugs with their intended cleavage mechanisms and resulting active compounds was also planned. The absence of any published research on prodrug strategies for this specific molecule makes this section impossible to compose with scientific accuracy.
While general principles of SAR, QSAR, and prodrug design are well-established in medicinal chemistry, their specific application to this compound has not been documented in accessible scientific literature. It is possible that research on this compound is proprietary and not publicly disclosed, or that it has not been a significant focus of academic or industrial research to date.
Therefore, a detailed and scientifically accurate article focusing solely on the specified aspects of this compound and its derivatives cannot be generated.
Biological Activity and Mechanistic Investigations of Methyl 3 Amino 6 Methoxypicolinate and Its Analogs
Antitumor and Anticancer Activity Research
There is currently no publicly available research data on the antitumor or anticancer activities of Methyl 3-amino-6-methoxypicolinate or its close analogs. The following areas of investigation, as specified for this review, remain unexplored for this class of compounds.
In Vitro Cell Proliferation Inhibition Studies across various Cell Lines
No studies have been found that report the inhibitory concentration (IC50) or any other measure of cell proliferation inhibition for this compound or its analogs against any human or animal cancer cell lines.
Investigations into Molecular Mechanisms of Action (e.g., cell cycle arrest, apoptosis induction)
Due to the lack of primary activity screening, there have been no subsequent investigations into the molecular mechanisms by which this compound or its analogs might exert any potential anticancer effects. There is no information regarding their impact on cell cycle progression or the induction of apoptosis.
DNA Interaction Studies, including Photo-Disruptive Effects
No literature is available describing any studies on the potential for this compound or its analogs to interact with DNA, either through intercalation, groove binding, or photo-activated mechanisms.
Enzyme Inhibition Profiles relevant to Cancer Pathways
The inhibitory activity of this compound or its analogs against enzymes that are significant in cancer pathways has not been evaluated or reported in any published research.
Antimicrobial and Antifungal Activity Studies
Similar to the lack of anticancer research, there is no available data on the efficacy of this compound or its analogs as antimicrobial or antifungal agents.
Broad-Spectrum Activity Analysis against Bacterial and Fungal Pathogens
No studies have been published that assess the minimum inhibitory concentration (MIC) or spectrum of activity for this compound or its analogs against any bacterial or fungal pathogens.
The specified compound, This compound , and its immediate analogs represent a class of molecules for which the biological activity in the realms of oncology and microbiology has not been documented in the accessible scientific literature. The absence of data across all requested sub-topics, from initial screening to mechanistic studies, indicates that this is a novel area for potential future investigation.
Elucidation of Antimicrobial Resistance Mechanisms
Bacteria have evolved a sophisticated arsenal (B13267) of resistance mechanisms to counteract the effects of antimicrobial drugs. These can be broadly categorized into four main strategies: limiting the uptake of a drug, modifying the drug's target, inactivating the drug, and actively pumping the drug out of the cell (efflux). nih.gov
For instance, Gram-negative bacteria possess an outer membrane that can restrict the entry of certain antimicrobial agents. nih.gov Conversely, some bacteria can acquire genes that encode enzymes capable of chemically modifying and thereby inactivating a drug. A prime example is the enzymatic modification of aminoglycoside antibiotics. nih.gov Furthermore, bacteria can develop mutations in the target protein, reducing the binding affinity of the drug, or they can acquire efflux pumps that actively expel the antimicrobial agent from the cell. nih.gov
Some 3-amino-substituted analogs of fusidic acid have demonstrated antibacterial activity by potentially targeting the elongation factor EF-G, a key component of the bacterial protein synthesis machinery. nih.gov These analogs, particularly those with spermine (B22157) and spermidine (B129725) moieties, have also been shown to disrupt bacterial membranes, suggesting a dual mechanism of action. nih.gov While these findings are for different structural classes, they highlight the potential for amino-substituted compounds to overcome resistance by acting on multiple targets.
The development of resistance to any new antimicrobial agent is a significant concern. For picolinate-based compounds, potential resistance mechanisms could involve alterations in the enzymatic pathways that the compound might inhibit or modifications to the bacterial cell wall or efflux systems to prevent the drug from reaching its target.
Neurobiological Activity and Receptor Modulation Research
The nervous system, with its complex network of neurotransmitters and receptors, presents numerous targets for therapeutic intervention. Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, and its receptors are critical for a vast array of neurological functions. nih.gov
Investigation of Ionotropic Glutamate Receptor Activation
Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission. They are broadly classified into three subtypes: NMDA, AMPA, and kainate receptors. nih.gov While there is a wealth of information on the pharmacology of iGluRs, specific studies detailing the interaction of this compound with these receptors are currently limited. The general principle of iGluR activation involves the binding of an agonist, which triggers a conformational change in the receptor, leading to the opening of an ion channel. nih.gov
Role as mGluR2 Modulators
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. scbt.com Group II mGluRs, which include mGluR2 and mGluR3, are particularly attractive drug targets because they are often located presynaptically and act as autoreceptors to reduce excessive glutamate release. scbt.compatsnap.com
Recent research has highlighted the potential of picolinamide (B142947) derivatives, which are structurally related to this compound, as modulators of metabotropic glutamate receptors. Specifically, 3-aminopicolinamide derivatives have been identified as potent positive allosteric modulators (PAMs) of mGluR4. nih.gov PAMs are compounds that bind to an allosteric site on the receptor, enhancing the effect of the endogenous ligand, glutamate. nih.gov This finding is significant as it demonstrates that the aminopicolinate scaffold can interact with and modulate metabotropic glutamate receptors.
While this research focused on mGluR4, it provides a strong rationale for investigating the activity of this compound and its analogs as modulators of other mGluRs, including mGluR2. The development of mGluR2 PAMs is an active area of research for the treatment of various central nervous system disorders. nih.govresearchgate.net The ability to fine-tune glutamatergic transmission through allosteric modulation offers a promising therapeutic strategy. nih.gov
Anti-inflammatory and Immunomodulatory Potential
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Compounds with anti-inflammatory and immunomodulatory properties are therefore of great interest.
Research has shown that methoxyphenolic compounds can exert anti-inflammatory effects on human airway cells. nih.govnih.gov These compounds were found to inhibit the production of multiple inflammatory mediators. nih.gov Given that this compound contains a methoxy (B1213986) group, it is plausible that it could exhibit similar anti-inflammatory properties.
Furthermore, derivatives of pyridine (B92270) carboxylic acids, the parent class of this compound, have been explored for their anti-inflammatory potential. nih.gov The immunomodulatory effects of various compounds, including quinolone derivatives, have also been documented, demonstrating the ability to alter the production of cytokines and influence the activity of immune cells. nih.govresearchgate.net Some D-penicillamine derivatives have shown immunomodulating effects in models of arthritis. nih.gov
While direct evidence for the anti-inflammatory and immunomodulatory activity of this compound is not yet available, the activities of structurally related compounds provide a strong basis for future investigations in this area.
Pharmacological Profiling and Target Validation Studies
The process of bringing a new drug to market involves extensive pharmacological profiling and target validation to ensure its efficacy and safety. nih.gov Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect. nih.gov
For picolinamide derivatives, studies have been conducted to develop them as PET radioligands for imaging metabotropic glutamate receptors, which aids in target validation and understanding drug-target engagement in the brain. nih.gov The pharmacological profiling of new chemical entities involves assessing their activity and selectivity against a panel of receptors and enzymes.
The pyridine carboxylic acid scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov This versatility makes derivatives like this compound interesting candidates for broad pharmacological screening to identify potential therapeutic targets.
Metabolic Stability and Biotransformation Research relevant to Drug Development
Phase I reactions, often mediated by cytochrome P450 enzymes, introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. mhmedical.comnih.govmhmedical.com For compounds containing a carboxylic acid or ester group, such as this compound, metabolic activation to form reactive metabolites like acyl-CoA thioesters or acyl-glucuronides is a possibility that needs to be assessed. nih.gov
The metabolic stability of a compound is a measure of how susceptible it is to metabolism. Studies on N-(methylthiophenyl)picolinamide derivatives have shown that structural modifications can enhance metabolic stability. nih.gov Understanding the biotransformation pathways and metabolic stability of this compound and its analogs is essential for optimizing their drug-like properties.
Advanced Applications in Medicinal Chemistry and Agrochemical Research
Investigation of Herbicidal Potential and Agrochemical Applications
Structure-Herbicidal Activity Relationship Studies
The herbicidal activity of picolinate (B1231196) compounds, a significant class of synthetic auxin herbicides, is intricately linked to their molecular structure. The substituents on the picolinic acid core play a crucial role in determining the efficacy and selectivity of these herbicides. Research into the structure-activity relationship (SAR) of picolinates provides valuable insights into the design of new and improved herbicidal molecules. While specific studies on Methyl 3-amino-6-methoxypicolinate are not extensively documented in publicly available research, the principles derived from related 4-aminopicolinate and other picolinic acid derivatives offer a strong basis for understanding its potential herbicidal profile.
Picolinate herbicides function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants. researchgate.net Their action is mediated through binding to specific auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of proteins. nih.govnih.gov The differential binding affinities of various synthetic auxins to these receptors are a key determinant of their herbicidal activity and selectivity. nih.gov For instance, mutations in the AFB5 receptor have been shown to confer resistance to pyridine-carboxylic acid herbicides, highlighting its importance in their mode of action. nih.gov
Studies on various picolinate derivatives have revealed key structural features that influence their herbicidal potency. The 4-amino group is a common feature in many potent picolinate herbicides, such as picloram (B1677784) and aminopyralid (B1667105), and is considered important for activity. mdpi.comgoogle.com The nature and position of other substituents on the pyridine (B92270) ring significantly modulate the herbicidal effect.
In a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, designed by modifying the structure of picloram, it was found that certain substitutions led to significantly higher herbicidal activity. nih.gov For example, compound V-7 in this study showed an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl (B1255740), indicating potent inhibition of plant growth. nih.gov Molecular docking analyses suggested that this enhanced activity was due to a more intensive interaction with the AFB5 receptor. nih.gov
Another study focusing on 3-chloro-6-pyrazolyl-picolinate derivatives found that compound c5 exhibited better post-emergence herbicidal activity and a broader weed spectrum compared to the commercial herbicide clopyralid (B1669233). nih.gov This was also attributed to a stronger binding ability to the AFB5 receptor. nih.gov
For this compound, the presence of the 3-amino group suggests it belongs to the active class of picolinate herbicides. The key differentiator is the 6-methoxy group. Research on related compounds has shown that the substituent at the 6-position of the picolinate ring can significantly influence activity. For instance, replacing the chlorine atom at the 6-position of picloram with a phenyl group led to the discovery of highly effective 6-aryl-2-picolinate herbicides like halauxifen-methyl and florpyrauxifen-benzyl. mdpi.com
The electronic and steric properties of the substituent at the 6-position impact how the molecule fits into the auxin receptor's binding pocket. A methoxy (B1213986) group (-OCH3) is an electron-donating group, which will alter the electronic distribution of the pyridine ring compared to the electron-withdrawing chloro group (-Cl) found in many commercial picolinate herbicides. This change in electron density could influence the binding affinity to the target receptor proteins, thereby affecting the herbicidal potency.
To illustrate the impact of substitutions on herbicidal activity, the following table summarizes the activity of some picolinate derivatives from research studies.
| Compound/Derivative | Key Structural Features | Observed Herbicidal Activity | Reference |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | Broadleaf weed control | mdpi.com |
| Clopyralid | 3,6-dichloropicolinic acid | Effective against a limited number of dicot weeds | mdpi.com |
| Aminopyralid | 4-amino-3,6-dichloropicolinic acid | Higher activity than clopyralid against certain weeds | mdpi.com |
| Halauxifen-methyl | 6-aryl-4-amino-3-chloro-picolinate | Excellent herbicidal activity | mdpi.com |
| Florpyrauxifen-benzyl | 6-aryl-4-amino-3-chloro-picolinate | Excellent herbicidal activity | mdpi.com |
| Compound V-7 | 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | IC50 value 45 times lower than halauxifen-methyl | nih.gov |
| Compound c5 | 3-chloro-6-pyrazolyl-picolinate derivative | Better post-emergence activity than clopyralid | nih.gov |
The herbicidal activity of this compound would therefore be dependent on how the 3-amino and 6-methoxy substituents collectively influence its interaction with the target auxin receptors in various plant species.
Environmental Fate and Selectivity Considerations in Agrochemical Development
The development of a new agrochemical requires a thorough understanding of its environmental fate and selectivity to ensure its efficacy and minimize potential adverse effects on non-target organisms and ecosystems.
Environmental Fate
The environmental fate of a herbicide encompasses its persistence, mobility, and degradation pathways in soil and water. Picolinate herbicides, in general, exhibit a range of environmental behaviors. For instance, aminopyralid and clopyralid, which are structurally related to this compound, are known to be relatively persistent in the environment, with half-lives that can extend for months or even over a year under certain conditions. wisc.edu
The degradation of picolinate herbicides in the soil is primarily a microbial process, although photodegradation can also play a role, especially in aquatic environments. nih.govepa.gov The rate of microbial degradation is influenced by several factors, including soil type, moisture, temperature, and the composition of the microbial community. ucanr.edu Generally, conditions that favor microbial activity, such as adequate moisture and warmer temperatures, will lead to faster degradation of the herbicide. montana.edu
The mobility of picolinate herbicides in soil is largely governed by their water solubility and their potential for adsorption to soil particles. Aminopyralid, for example, is highly soluble in water and has a low tendency to adsorb to soil, making it highly mobile. epa.gov This high mobility increases the potential for leaching into groundwater and transport to surface water via runoff. epa.gov The methoxy group in this compound could influence its polarity and water solubility, which in turn would affect its mobility in the soil profile.
The persistence of some picolinate herbicides can lead to carryover issues, where residues in the soil or in compost made from treated plant material can affect sensitive crops planted in subsequent seasons. wisc.edu This is a significant consideration in agrochemical development, and regulations often require specific plant-back intervals to mitigate this risk.
Selectivity
Herbicide selectivity refers to the ability of a herbicide to control target weeds without causing significant harm to the desired crop. Auxin herbicides, including picolinates, are generally selective for broadleaf weeds and have less effect on grass crops like corn and wheat. unl.edu This selectivity is a complex phenomenon determined by several factors, including:
Differential uptake and translocation: Differences in the rate at which various plant species absorb and move the herbicide can contribute to selectivity.
Metabolic deactivation: Crop plants may possess metabolic pathways that can rapidly break down the herbicide into non-toxic metabolites, while weed species may lack this capability. researchgate.net
Receptor sensitivity: As discussed in the SAR section, different plant species may have variations in their auxin receptors, leading to differential binding affinities for the herbicide. nih.gov The selectivity of some pyridine-carboxylate herbicides has been linked to their specific interaction with the AFB5 receptor. nih.gov
The chemical structure of the herbicide is a primary determinant of its selectivity. For this compound, the nature of the substituents would be critical in defining its spectrum of activity and crop safety. The 6-methoxy group, in particular, would influence its interaction with the metabolic enzymes and auxin receptors of different plant species. For example, some plants might be able to rapidly demethylate the methoxy group, detoxifying the compound, while others may not.
The following table summarizes key environmental and selectivity characteristics of related picolinate herbicides.
| Herbicide | Soil Persistence | Mobility in Soil | General Selectivity | Reference |
| Aminopyralid | Moderately persistent to persistent | High | Controls broadleaf weeds in grass crops | nih.govepa.gov |
| Clopyralid | Persistent | High | Controls broadleaf weeds, particularly in the Asteraceae, Fabaceae, and Solanaceae families | wisc.edunih.govblm.gov |
| Picloram | Persistent | High | Controls broadleaf weeds and woody plants | mdpi.com |
Future Perspectives and Emerging Research Avenues for Methyl 3 Amino 6 Methoxypicolinate
Exploration of Uncharted Synthetic Routes and Methodologies for Sustainable Production
Currently, the documented synthesis of Methyl 3-amino-6-methoxypicolinate is limited to its role as a precursor in the creation of more complex molecules. For instance, a patent for 2,3-dihydroquinazolinone compounds describes the use of this compound as a starting material, where it is reduced using lithium aluminum hydride in tetrahydrofuran (B95107). google.com
Future research could focus on developing novel and sustainable methods for its production. This would involve moving beyond its current status as a laboratory-scale intermediate. Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reagents to minimize waste and energy consumption. This could involve enzymatic synthesis or the use of continuous flow reactors.
Catalytic Methods: Developing new catalytic systems, potentially using earth-abundant metals, for the efficient and selective synthesis of the picolinate (B1231196) ring structure.
Process Optimization: Applying statistical design of experiments (DoE) to optimize reaction conditions such as temperature, pressure, and reaction time to improve yield and purity.
A comparative look at the synthesis of related compounds, such as amino acid methyl esters, shows a trend towards milder conditions and more convenient procedures, like using trimethylchlorosilane in methanol (B129727), which could inspire new routes for picolinate derivatives.
Advanced Mechanistic Studies of Biological Interactions at the Molecular Level
The biological activity of this compound has not been characterized in publicly available literature. However, the picolinate scaffold is present in various biologically active molecules. Future research would need to begin with foundational in vitro screening to identify any potential biological effects.
Should any activity be discovered, advanced mechanistic studies could be pursued:
Target Identification and Validation: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins, enzymes, or receptors with which the compound or its active derivatives interact.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This would provide critical insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern its activity.
Computational Modeling: Performing molecular dynamics simulations and quantum mechanics calculations to model the binding process and understand the energetic and conformational changes that occur upon interaction.
Integration with Artificial Intelligence and Machine Learning in Drug Design and Synthesis Planning
Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by accelerating the discovery and development of new molecules. For a compound like this compound, these technologies could be applied in several ways:
De Novo Drug Design: Using generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), to design novel derivatives of the picolinate scaffold with optimized properties. echemi.com These models can explore vast chemical spaces to propose new structures with predicted high activity and low toxicity.
Synthesis Planning: Employing computer-aided synthesis planning (CASP) tools that leverage ML to predict viable and efficient synthetic routes. google.com These programs can analyze massive reaction databases to suggest retrosynthetic disconnections and forward reaction predictions, significantly speeding up the process of creating new derivatives for testing.
Property Prediction: Training ML models on existing chemical data to predict the physicochemical properties, bioactivity, and potential toxicity of hypothetical derivatives of this compound before they are synthesized.
Table 1: Potential AI/ML Applications in Picolinate Research
| Application Area | AI/ML Technique | Potential Outcome |
| Drug Design | Generative Adversarial Networks (GANs) | Novel picolinate derivatives with enhanced target affinity. |
| Synthesis Planning | Retrosynthetic Analysis Tools | Optimized and cost-effective synthesis routes for new compounds. google.com |
| Property Prediction | Deep Neural Networks (DNNs) | Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. |
Development of Advanced Delivery Systems for Active Derivatives
If derivatives of this compound are found to have therapeutic potential, advanced delivery systems could be crucial for enhancing their efficacy and safety. The choice of delivery system would depend on the specific properties of the active molecule and its intended therapeutic application.
Future research in this area could include:
Nanoparticle Formulations: Encapsulating active derivatives within polymeric nanoparticles or lipid-based nanocarriers could improve solubility, protect the drug from degradation, and enable targeted delivery to specific tissues or cells. Studies on other compounds have shown that nanoparticle formulations can significantly improve tumor accumulation and therapeutic activity. echemi.com
Prodrug Strategies: Modifying the chemical structure to create a prodrug that is inactive until it reaches the target site, where it is converted to the active form by specific enzymes. This can reduce off-target effects and improve the therapeutic index.
Sustained-Release Systems: Incorporating the active derivative into hydrogels or microparticles for subcutaneous injection could provide sustained release over extended periods, reducing the frequency of administration and improving patient compliance. bldpharm.com
Translational Research Potential and Pre-clinical Development Considerations
Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. For this compound or its future derivatives, the path from the laboratory to a potential clinical candidate would involve rigorous preclinical development.
Key considerations for this stage would be:
Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compounds. This involves studies in animal models to understand how the drug behaves in a biological system and to establish a relationship between its concentration and its effect.
Toxicology Studies: Conducting comprehensive safety assessments to identify any potential toxicities. This includes acute and chronic toxicity studies in multiple animal species to determine the no-observed-adverse-effect level (NOAEL).
Biomarker Development: Identifying and validating biomarkers that can be used to monitor the biological effect of the drug candidate in preclinical models and, eventually, in human subjects during clinical trials.
The successful navigation of these preclinical stages is essential before a compound can be considered for investigation in human clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
